3-(3-Chloropyridin-4-yl)-2,2-dimethylpropanoic acid
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Overview
Description
3-(3-Chloropyridin-4-yl)-2,2-dimethylpropanoic acid is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropanoic acid typically involves the chlorination of pyridine derivatives followed by the introduction of the propanoic acid moiety. One common method involves the reaction of 3-chloropyridine with 2,2-dimethylpropanoic acid under specific conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the compound. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloropyridin-4-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
3-(3-Chloropyridin-4-yl)-2,2-dimethylpropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Chloropyridine: A simpler derivative of pyridine with a chlorine atom at the 3-position.
2,2-Dimethylpropanoic acid: A carboxylic acid with a similar structural motif.
3-(3-Chloropyridin-4-yl)propanoic acid: A closely related compound with a similar structure but lacking the dimethyl groups.
Uniqueness
3-(3-Chloropyridin-4-yl)-2,2-dimethylpropanoic acid is unique due to the presence of both the chloropyridine and dimethylpropanoic acid moieties This combination imparts specific chemical and biological properties that are not found in simpler analogs
Properties
Molecular Formula |
C10H12ClNO2 |
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Molecular Weight |
213.66 g/mol |
IUPAC Name |
3-(3-chloropyridin-4-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,9(13)14)5-7-3-4-12-6-8(7)11/h3-4,6H,5H2,1-2H3,(H,13,14) |
InChI Key |
LUCGYSATNLNBRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=NC=C1)Cl)C(=O)O |
Origin of Product |
United States |
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